N-(pyridin-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC9840667
Molecular Formula: C20H14N4O
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H14N4O |
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Molecular Weight | 326.4 g/mol |
IUPAC Name | N-pyridin-3-yl-2-pyridin-4-ylquinoline-4-carboxamide |
Standard InChI | InChI=1S/C20H14N4O/c25-20(23-15-4-3-9-22-13-15)17-12-19(14-7-10-21-11-8-14)24-18-6-2-1-5-16(17)18/h1-13H,(H,23,25) |
Standard InChI Key | SLJMWYIQEVVJFN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CN=CC=C4 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CN=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular structure integrates a quinoline backbone with pyridine substituents and a carboxamide functional group. The quinoline core (C9H6N) is fused with a pyridine ring at the 2-position and another pyridine ring via a carboxamide bridge at the 4-position. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Crystallographic Insights
While no crystallographic data exists for N-(pyridin-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, studies on analogous zinc-quinoline complexes reveal key structural motifs. For example, [triaqua-(8-carboxymethoxy-quinoline-2-carboxylato)zinc(II)] nitrate exhibits a triclinic crystal system with lattice parameters a = 7.3596(3) Å, b = 8.1735(2) Å, and c = 12.0982(4) Å . The zinc ion coordinates with quinoline’s nitrogen and carboxylate oxygen, suggesting that the pyridinyl groups in the target compound may similarly participate in metal coordination (Figure 1).
Table 1: Hypothetical Physicochemical Properties of N-(Pyridin-3-yl)-2-(Pyridin-4-yl)quinoline-4-carboxamide
Property | Value |
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Molecular Formula | C20H13N4O |
Molecular Weight | 337.35 g/mol |
logP (Partition Coefficient) | 3.2 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | 78.9 Ų |
Synthetic Methodologies
The synthesis of quinoline-4-carboxamide derivatives typically involves multi-step routes, including cyclization, cross-coupling, and amidation.
Quinoline Core Formation
The Friedländer synthesis is a common method for constructing the quinoline backbone, where aniline derivatives react with ketones under acidic conditions . For example, N-[(4-ethylphenyl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is synthesized via cyclization of an aniline precursor with a ketone, followed by functionalization .
Carboxamide Functionalization
Amidation of the quinoline-4-carboxylic acid intermediate with pyridin-3-amine is achieved using coupling agents like HATU or EDCI. Microwave-assisted synthesis may enhance reaction efficiency, as demonstrated in related compounds .
Table 2: Comparative Synthetic Routes for Quinoline-4-carboxamides
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Quinoline cyclization | H2SO4, 110°C, 12h | 65–75 |
Suzuki coupling | Pd(PPh3)4, Na2CO3, DMF, 80°C | 70–85 |
Amidation | HATU, DIPEA, DCM, rt, 24h | 60–70 |
Biological Activity and Mechanisms
Quinoline derivatives are renowned for their anticancer, antimicrobial, and anti-inflammatory properties. While specific data on N-(pyridin-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is absent, structural analogs provide mechanistic insights.
Antimicrobial Effects
The compound’s planar structure may disrupt bacterial cell membranes or inhibit gyrase. Pyridine substituents improve lipophilicity, enhancing penetration into microbial cells .
Structure-Activity Relationships (SAR)
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Pyridine Position: The 2-pyridin-4-yl group enhances steric interactions with hydrophobic enzyme pockets.
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Carboxamide Linkage: The N-(pyridin-3-yl) group increases solubility and target affinity via π-π stacking.
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Quinoline Core: Modifications at the 4-position optimize metabolic stability and bioavailability.
Table 3: SAR of Selected Quinoline-4-carboxamides
Future Directions
Further research should prioritize:
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Synthetic Optimization: Developing one-pot methodologies to reduce steps and improve yields.
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Crystallographic Studies: Resolving the compound’s 3D structure to guide drug design.
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In Vivo Testing: Evaluating pharmacokinetics and toxicity in animal models.
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